Uiaa-II-232

DNA gyrase inhibition antibacterial discovery enzymology

Researchers studying DNA gyrase mechanisms often face confounding DNA damage responses when using fluoroquinolone or quinazoline-2,4-dione controls. UIAA-II-232 is a pure catalytic inhibitor that does not trap the cleavage complex, enabling unambiguous dissection of the gyrase catalytic cycle. • Catalytic inhibition IC50: 3.5 ± 0.1 µM in E. coli gyrase supercoiling assay • No DNA gyrase poisoning activity-ideal negative control against ciprofloxacin • Ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate chemotype for scaffold optimization Supplied as ≥98% pure solid with ambient shipping. For R&D only.

Molecular Formula C20H24FN5O3
Molecular Weight 401.4 g/mol
Cat. No. B15074058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUiaa-II-232
Molecular FormulaC20H24FN5O3
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCCN1C2=CC(=C(C=C2C3=C(C=NN3C1=O)C(=O)OCC)F)N4CCC(C4)CN
InChIInChI=1S/C20H24FN5O3/c1-3-25-16-8-17(24-6-5-12(9-22)11-24)15(21)7-13(16)18-14(19(27)29-4-2)10-23-26(18)20(25)28/h7-8,10,12H,3-6,9,11,22H2,1-2H3/t12-/m0/s1
InChIKeyPDGGIMSISIISSX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UIAA-II-232: DNA Gyrase Catalytic Inhibitor Overview


UIAA-II-232 (CAS 2428407-03-6), also designated as compound 19b, is a synthetic small-molecule inhibitor belonging to the ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate chemical class. It functions as a catalytic inhibitor of bacterial DNA gyrase [1]. In a comparative supercoiling inhibition assay using Escherichia coli DNA gyrase, UIAA-II-232 demonstrated an IC50 of 3.5 ± 0.1 µM, which, while less potent than control fluoroquinolone (UING-V-249, IC50 = 0.12 ± 0.01 µM) and quinazoline-2,4-dione (UIJR-I-048, IC50 = 0.95 ± 0.15 µM), was the most potent among the novel quinazoline-2,4-dione derivatives evaluated in the study [1]. Critically, UIAA-II-232 does not exhibit DNA gyrase poisoning activity, distinguishing it from these established antibiotic classes [1].

UIAA-II-232: Catalytic vs. Poisoning Mechanism


Within DNA gyrase inhibitor research, compounds are not interchangeable due to fundamental differences in their mechanism of action—specifically, whether they act as catalytic inhibitors or as poisons that stabilize a ternary complex and induce DNA double-strand breaks [1]. UIAA-II-232 is a catalytic inhibitor and does not trap the cleavage complex, a property that fundamentally distinguishes it from fluoroquinolones and typical quinazoline-2,4-diones, which are potent poisons [1]. Substituting UIAA-II-232 with a poison-class compound in a study designed to investigate catalytic inhibition would produce confounding results, including false-positive DNA cleavage readouts [1]. Conversely, using a poison-class compound where a catalytic inhibitor is required may inadvertently introduce cytotoxic DNA damage that is not representative of the intended target pharmacology [1]. This mechanistic distinction is a primary driver for specific compound selection and underscores why in-class analogs cannot be assumed to be functionally equivalent.

UIAA-II-232: Key Differentiation Evidence


Head-to-Head Gyrase Supercoiling IC50 Comparison

In a direct head-to-head comparison using an Escherichia coli DNA gyrase supercoiling inhibition assay, UIAA-II-232 (compound 19b) exhibited an IC50 of 3.5 ± 0.1 µM [1]. This potency is significantly lower than that of the control fluoroquinolone UING-V-249 (IC50 = 0.12 ± 0.01 µM) and the control quinazoline-2,4-dione UIJR-I-048 (IC50 = 0.95 ± 0.15 µM), but it is the highest potency observed among the novel quinazoline-2,4-dione analogs tested in the same study [1].

DNA gyrase inhibition antibacterial discovery enzymology

Potency vs. In-Class Analogs 7b and 13b

Among nine N-3/C-4 modified quinazoline-2,4-diones evaluated, only compounds 7b, 13b, and 19b exhibited significant inhibition of E. coli DNA gyrase supercoiling at 25 and 50 µM [1]. UIAA-II-232 (19b) demonstrated the lowest IC50 (3.5 ± 0.1 µM) compared to 7b (17.6 ± 0.8 µM) and 13b (11.5 ± 0.3 µM), representing a ~5.0-fold and ~3.3-fold improvement in potency, respectively [1].

structure-activity relationship quinazoline-2,4-dione analogs drug discovery

Absence of DNA Gyrase Poisoning Activity

In a DNA cleavage assay designed to detect gyrase poisoning, UIAA-II-232 (19b) showed no increase in linear DNA levels, indicating it does not stabilize the gyrase-DNA ternary complex [1]. In contrast, control fluoroquinolone UING-V-249 and quinazoline-2,4-dione UIJR-I-048, as well as analogs 7b and 13b, all exhibited detectable poisoning activity under the same assay conditions [1]. This categorical difference in mechanism—catalytic inhibition versus poisoning—is a primary determinant of downstream biological effects.

mechanism of action DNA cleavage assay topoisomerase poisoning

No Direct DNA Binding Activity

A direct fluorescence-based DNA binding assay and a thiazole orange displacement assay demonstrated that UIAA-II-232 (19b) does not bind directly to DNA alone, nor does it intercalate or otherwise interfere with DNA intercalator binding [1]. This contrasts with many compounds that inhibit DNA-processing enzymes through non-specific DNA interactions, and further supports its classification as a specific catalytic inhibitor of DNA gyrase.

DNA binding intercalation specificity

Novel Chemotype for Catalytic Gyrase Inhibition

UIAA-II-232 is an ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate derivative, a structural class that is distinct from the well-characterized N-phenylpyrrolamide DNA gyrase B inhibitors [1]. While N-phenylpyrrolamides have been optimized to achieve low nanomolar IC50 values against E. coli DNA gyrase (e.g., 2-20 nM in recent studies), UIAA-II-232 represents a different chemical starting point with a distinct binding mode and mechanism, as evidenced by its catalytic inhibition profile and lack of poisoning [1].

novel chemotype drug discovery scaffold hopping

Potential Selectivity Over Human Topoisomerase II

While direct comparative selectivity data against human topoisomerase II are not available for UIAA-II-232, its classification as a catalytic inhibitor of bacterial DNA gyrase and its lack of poisoning activity are consistent with a potentially lower risk of human topoisomerase II-mediated toxicity compared to fluoroquinolone poisons [1]. Fluoroquinolones, which stabilize the cleavage complex, are known to exhibit some cross-reactivity with human topoisomerase II, contributing to adverse effects. The catalytic inhibition mechanism of UIAA-II-232 is inherently less likely to generate the cytotoxic double-strand DNA breaks associated with poisoning, suggesting a more favorable selectivity profile, though this remains to be experimentally verified [1].

selectivity human topoisomerase II toxicity

UIAA-II-232: Research Applications


Catalytic Inhibitor Probe for Gyrase Mechanism Studies

UIAA-II-232 is an ideal tool for dissecting the catalytic cycle of DNA gyrase in biochemical assays. Its defined IC50 of 3.5 µM in supercoiling inhibition and its lack of poisoning activity allow researchers to specifically interrogate the catalytic steps of DNA gyrase without the confounding variable of DNA damage response activation, which is inherent to fluoroquinolone and quinazoline-2,4-dione controls [1].

Novel Scaffold for SAR and Lead Diversification

UIAA-II-232 represents a distinct ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate chemotype that is structurally differentiated from the extensively explored N-phenylpyrrolamide class of DNA gyrase B inhibitors [1]. Medicinal chemists can utilize UIAA-II-232 as a starting point for scaffold optimization, aiming to improve potency while retaining the favorable catalytic inhibition mechanism and potential for novel binding interactions [1].

Negative Control for Gyrase Poisoning Assays

Given its confirmed inability to induce DNA cleavage in vitro, UIAA-II-232 serves as an excellent negative control in cellular assays designed to detect gyrase-poisoning-mediated DNA damage. When used alongside a poison-class compound (e.g., ciprofloxacin), UIAA-II-232 can help delineate cellular responses that are specifically attributable to catalytic inhibition versus those triggered by the DNA damage checkpoint [1].

Probe for Efflux and Permeability Studies

While the primary literature does not report MIC values for UIAA-II-232, its moderate gyrase inhibition potency (IC50 = 3.5 µM) and its non-DNA-binding properties suggest it may be useful in permeability studies [1]. Researchers can employ UIAA-II-232 to assess the impact of efflux pump inhibitors or genetic knockouts on compound accumulation, using its gyrase inhibition as a functional readout of intracellular target engagement in engineered E. coli strains [1].

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